N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide

Catalog No.
S12623956
CAS No.
M.F
C19H18ClN3O
M. Wt
339.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazo...

Product Name

N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide

IUPAC Name

N-benzyl-5-(3-chlorophenyl)-N,2-dimethylpyrazole-3-carboxamide

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

InChI

InChI=1S/C19H18ClN3O/c1-22(13-14-7-4-3-5-8-14)19(24)18-12-17(21-23(18)2)15-9-6-10-16(20)11-15/h3-12H,13H2,1-2H3

InChI Key

HESHEKDLSFHOFP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)N(C)CC3=CC=CC=C3

N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound characterized by its unique pyrazole structure, which includes a benzyl group, a chlorophenyl group, and a dimethyl substitution at the nitrogen atom. Its molecular formula is C19H18ClN3O, with a molecular weight of 339.8 g/mol. The compound is notable for its potential biological activity and has been studied for various applications in medicinal chemistry.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to various oxidized derivatives.
  • Reduction: It can undergo reduction with lithium aluminum hydride or sodium borohydride to yield reduced forms.
  • Substitution: The chlorophenyl moiety is susceptible to nucleophilic substitution reactions, allowing for further functionalization with amines or thiols.

The compound exhibits significant biological activity, particularly in modulating enzyme and receptor functions. It has been reported to inhibit enzymes involved in inflammatory processes and cancer cell proliferation, indicating its potential as an anti-inflammatory and anticancer agent. Studies have shown that it interacts with specific molecular targets, which may lead to therapeutic effects in various diseases .

The synthesis of N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid.
  • Reaction with Amines: This acid is reacted with benzylamine and dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
  • Purification: After stirring the reaction mixture at room temperature for several hours, the product is purified using column chromatography to isolate the desired compound.

N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide has potential applications in pharmacology due to its biological activity. It may serve as a lead compound in drug development for conditions related to inflammation and cancer. Its unique structure allows it to interact effectively with biological targets, making it a candidate for further research in therapeutic contexts .

Interaction studies have demonstrated that N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide can modulate the activity of specific enzymes and receptors involved in cellular signaling pathways. These interactions may lead to alterations in cellular processes such as proliferation and apoptosis, highlighting its potential as an anticancer agent .

Several compounds share structural similarities with N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide:

Compound NameStructural FeaturesUnique Characteristics
N-benzyl-3-(4-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamideSimilar pyrazole structure with different chlorophenyl substitutionPotentially different biological activity due to substitution
N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-4-carboxamideSimilar core structure with carboxamide at position 4Variation in biological interactions due to position change
N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-3-carboxamideSimilar pyrazole framework with carboxamide at position 3Distinct pharmacological profiles based on structural differences

Uniqueness

The uniqueness of N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide lies in its specific substitution pattern on the pyrazole ring. This configuration enhances its lipophilicity and ability to interact with various biological targets, setting it apart from similar compounds. Its potential therapeutic applications make it a valuable subject for ongoing research .

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

339.1138399 g/mol

Monoisotopic Mass

339.1138399 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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